
N-(1,2,3,4-tetrahydro-6-isoquinolinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,2,3,4-tetrahydroisoquinolin-6-yl)acetamide: is a synthetic compound derived from the tetrahydroisoquinoline scaffold. Tetrahydroisoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,2,3,4-tetrahydroisoquinolin-6-yl)acetamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often include heating the mixture to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times compared to conventional methods .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(1,2,3,4-tetrahydroisoquinolin-6-yl)acetamide can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Formation of N-(1,2,3,4-tetrahydroisoquinolin-6-yl)acetamide derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted acetamide derivatives with various alkyl or acyl groups.
Scientific Research Applications
Chemistry: N-(1,2,3,4-tetrahydroisoquinolin-6-yl)acetamide is used as a building block in the synthesis of more complex molecules. Its derivatives are studied for their potential as catalysts in various chemical reactions .
Biology: In biological research, this compound is investigated for its potential neuroprotective effects and its role in modulating neurotransmitter systems .
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including as anti-inflammatory agents and in the treatment of neurodegenerative diseases .
Industry: In the industrial sector, N-(1,2,3,4-tetrahydroisoquinolin-6-yl)acetamide is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of N-(1,2,3,4-tetrahydroisoquinolin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of neurotransmitter systems, potentially leading to neuroprotective effects . The compound may also inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
1,2,3,4-tetrahydroisoquinoline: A parent compound with a similar structure but lacking the acetamide group.
N-(1,2,3,4-tetrahydroisoquinolin-6-yl)benzamide: A derivative with a benzamide group instead of an acetamide group.
Uniqueness: N-(1,2,3,4-tetrahydroisoquinolin-6-yl)acetamide is unique due to its specific acetamide functional group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity and its interactions with biological targets, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
N-(1,2,3,4-tetrahydroisoquinolin-6-yl)acetamide |
InChI |
InChI=1S/C11H14N2O/c1-8(14)13-11-3-2-10-7-12-5-4-9(10)6-11/h2-3,6,12H,4-5,7H2,1H3,(H,13,14) |
InChI Key |
PWHIHTSUJKNJOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(CNCC2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


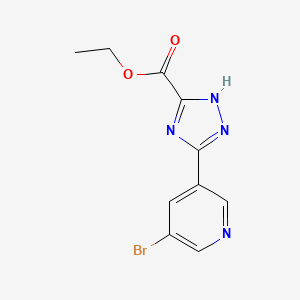
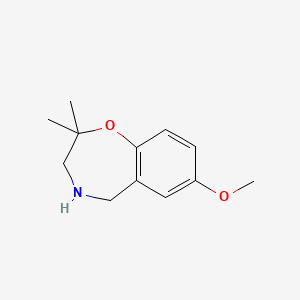
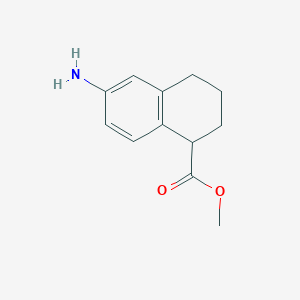

![N-[2-(3-aminocyclopentyl)ethyl]prop-2-ynamide,trifluoroaceticacid](/img/structure/B13516050.png)
![tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate](/img/structure/B13516061.png)
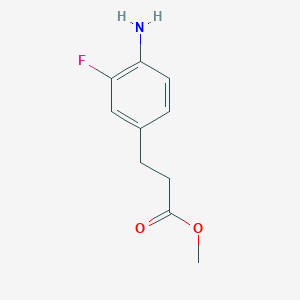

![Tert-butyl 6-hydroxy-6-methyl-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13516082.png)
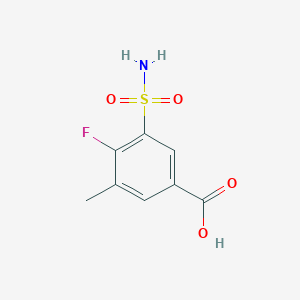
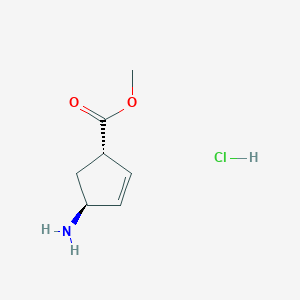
![tert-butyl3-ethynyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13516096.png)
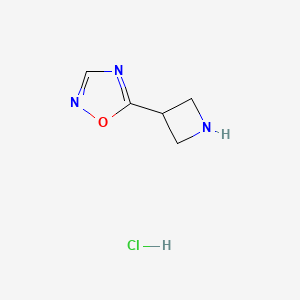
![4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide](/img/structure/B13516117.png)
